Cas no 1147352-01-9 ([5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate)
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1147352-01-9
- AKOS033509633
- EN300-26613612
- [5-amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate
- Z16551748
- (5-amino-4-cyano-2-ethoxycarbonylthiophen-3-yl)methyl 3,6-dichloropyridine-2-carboxylate
- [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate
-
- Inchi: 1S/C15H11Cl2N3O4S/c1-2-23-15(22)12-8(7(5-18)13(19)25-12)6-24-14(21)11-9(16)3-4-10(17)20-11/h3-4H,2,6,19H2,1H3
- InChI Key: UMRSCSNJKAVAIQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=C1C(=O)OCC1C(C#N)=C(N)SC=1C(=O)OCC)Cl
Computed Properties
- Exact Mass: 398.9847324g/mol
- Monoisotopic Mass: 398.9847324g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 144Ų
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26613612-0.05g |
[5-amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate |
1147352-01-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate
Advanced Insights into [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1147352-01-9)
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1147352-01-9) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiophene ring with a pyridine ring, both substituted with various functional groups. The presence of amino, cyano, ethoxycarbonyl, and dichloro substituents imparts distinctive chemical properties, making it a subject of interest in contemporary research.
The molecular structure of [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate is notable for its conjugated system. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is substituted at positions 5 and 4 with amino (-NH₂) and cyano (-CN) groups, respectively. Additionally, the ethoxycarbonyl group (-O-CO-OEt) is attached at position 2 of the thiophene ring. This arrangement creates a highly electron-deficient system due to the electron-withdrawing nature of the cyano and ethoxycarbonyl groups. The pyridine ring, on the other hand, is substituted with chlorine atoms at positions 3 and 6 and a carboxylate group (-COO⁻) at position 2. This combination of functional groups makes the compound versatile in terms of reactivity and applicability.
Recent studies have highlighted the potential of [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate in the field of agrochemicals. Its ability to act as a herbicide has been extensively researched due to its unique mode of action. The compound interferes with specific enzymatic pathways in plants, leading to inhibition of growth without causing significant harm to non-target organisms. This property makes it an attractive candidate for developing eco-friendly herbicides that align with sustainable agricultural practices.
In addition to its agrochemical applications, [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate has shown promise in medicinal chemistry. Its structural features make it a potential lead compound for drug discovery programs targeting various diseases. For instance, the compound's ability to modulate cellular signaling pathways has been explored in preclinical studies aimed at treating chronic inflammatory diseases and certain types of cancer.
The synthesis of [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway by employing catalytic systems and green chemistry principles. These improvements not only enhance the efficiency of production but also reduce environmental impact.
Furthermore, computational studies have provided valuable insights into the electronic properties and reactivity of [5-Amino-thio...](truncated due to length constraints)
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